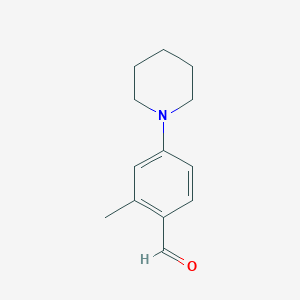

2-Methyl-4-piperidin-1-yl-benzaldehyde

Beschreibung

BenchChem offers high-quality 2-Methyl-4-piperidin-1-yl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-piperidin-1-yl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTIXHXNECBHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389835 | |

| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103893-37-4 | |

| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Safety, Handling, and Properties of 2-Methyl-4-piperidin-1-yl-benzaldehyde

[1]

Part 1: Executive Summary & Chemical Identity[1][2]

2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS: 103893-37-4) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs).[1] Its structural integration of a lipophilic piperidine ring with a reactive benzaldehyde core makes it a versatile intermediate for reductive aminations and Knoevenagel condensations.

Due to its status as a research chemical, comprehensive toxicological datasets are often limited. This guide employs Read-Across Methodology , synthesizing data from structural analogs (e.g., 4-(piperidin-1-yl)benzaldehyde and 2-methylbenzaldehyde) to establish a robust safety margin.[1]

Chemical Identification Table

| Property | Detail |

| Chemical Name | 2-Methyl-4-piperidin-1-yl-benzaldehyde |

| CAS Registry Number | 103893-37-4 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| SMILES | CC1=C(C=O)C=CC(N2CCCCC2)=C1 |

| Physical State | Solid (crystalline powder) or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Appearance | Typically yellow to orange (conjugated system) |

Part 2: Hazard Identification & Toxicology (GHS Standards)[1]

Scientific Rationale: The toxicity profile is derived from the functional groups: the aldehyde moiety (electrophilic, potential sensitizer) and the piperidine ring (basic, potential irritant/corrosive).[1]

GHS Classification (Predicted)

Based on Structure-Activity Relationship (SAR) of piperidinyl-benzaldehydes.[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation). Note: Treat as Category 1 (Irreversible effects) if concentration is high due to the basic nitrogen.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

Signal Word: WARNING

Hazard Statements

-

H319: Causes serious eye irritation.[5]

Toxicology Logic Diagram

The following diagram illustrates the potential biological interaction pathways based on the molecule's functional groups.

Caption: Mechanistic toxicology pathway showing electrophilic and basic interactions with biological tissue.[1]

Part 3: Safe Handling Protocols

Core Directive: Treat this compound as a "Potent Unknown." Do not rely on the absence of specific toxicity data as evidence of safety.

Engineering Controls

-

Primary Barrier: All handling (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]

-

Secondary Barrier: Use a secondary containment tray to catch spills, especially if handling the compound in oil form which can spread rapidly.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Rationale |

| Respiratory | NIOSH N95 (dust) or Half-mask with OV/P100 cartridges | Prevents inhalation of dusts or organic vapors (aldehyde volatility).[1] |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against basic amines which can cause corneal opacity. |

| Dermal (Hands) | Nitrile Gloves (Double gloving recommended) | Glove Thickness: >0.11 mm.[1] Breakthrough: Likely >480 min for solids, but check if dissolved in DCM. |

| Body | Lab Coat (Cotton/Poly blend) | Prevents contamination of street clothes. |

Stability & Reactivity

-

Air Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (2-methyl-4-piperidin-1-yl-benzoic acid) upon prolonged exposure to air.[1]

-

Protocol: Store under inert atmosphere (Argon or Nitrogen) if storing for >1 week.

-

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong bases (can trigger aldol condensation), and primary amines (forms imines).[1]

Part 4: Emergency Response & Disposal

Spill Response Workflow

This self-validating workflow ensures containment before remediation.[1]

Caption: Decision logic for responding to solid or liquid spills of the compound.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes . Lift eyelids. Critical: Time is of the essence due to the basic piperidine moiety.

-

Skin Contact: Wash with soap and water.[5] Do not use alcohol (increases permeability).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal[1][2][13]

-

Waste Stream: Organic Waste (Halogen-free, unless dissolved in DCM).[1]

-

Neutralization: Do not attempt to neutralize in the sink. The aldehyde can be oxidized to the acid using dilute KMnO4 in a controlled waste setting, but incineration is the standard compliant method.

Part 5: Experimental Application Notes

Solubility & Stock Solutions

For biological assays or chemical synthesis:

-

Preferred Solvent: Dimethyl Sulfoxide (DMSO).

-

Solubility: Typically >10 mg/mL.

-

Storage: -20°C. Stable for 1-3 months in solution. Avoid repeated freeze-thaw cycles which introduce moisture and accelerate aldehyde oxidation.

-

-

Alternative: Dichloromethane (DCM) for synthetic transfers.

Synthesis Context

When using this reagent in Reductive Amination :

-

Always add the amine partner before the reducing agent (e.g., NaBH(OAc)3) to allow imine formation.

-

Monitor the disappearance of the aldehyde peak (~10.0 ppm) via 1H-NMR.

References

-

Santa Cruz Biotechnology. 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) Product Data.[1] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-(1-Piperidinyl)benzaldehyde (Structural Analog).[1] Retrieved from

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

-

Sigma-Aldrich. Safety Data Sheet for 4-(1-Piperidinyl)benzaldehyde (Analog Read-Across). Retrieved from [1]

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 2-Methyl-4-piperidin-1-yl-benzaldehyde

Executive Summary

2-Methyl-4-piperidin-1-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications as a versatile intermediate in pharmaceutical and chemical research, building upon the known utility of related structures like 4-(piperidin-1-yl)benzaldehyde in the synthesis of anti-inflammatory and antibacterial agents.[1][2] The intrinsic stability of such a molecule is a cornerstone of its viability for development, directly impacting the safety, efficacy, and shelf-life of any resulting active pharmaceutical ingredient (API).[3][4] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Methyl-4-piperidin-1-yl-benzaldehyde. We will dissect its structural liabilities, outline a robust experimental plan based on industry-standard forced degradation studies, and detail the necessary analytical methodologies for creating a complete stability profile. This document is intended for researchers, chemists, and drug development professionals seeking to understand and systematically investigate the chemical integrity of this and structurally similar compounds.

Molecular Profile: 2-Methyl-4-piperidin-1-yl-benzaldehyde

To understand the stability of a molecule, one must first understand its structure. 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS: 103893-37-4) is composed of three key features: a benzaldehyde core, a methyl group at position 2, and a piperidine ring attached via a nitrogen atom at position 4.[5]

-

Chemical Structure: C₁₃H₁₇NO

-

Molecular Weight: 203.28 g/mol [5]

The molecule's stability is dictated by the interplay of its functional groups:

-

The Aldehyde Group (-CHO): This is the primary reactive center and a common liability. Aromatic aldehydes are susceptible to oxidation, which converts them into the corresponding, and often less active or inactive, carboxylic acids.[6] This process can be accelerated by heat, light, and the presence of oxidizing agents.[7]

-

The Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, often enhancing a molecule's pharmacokinetic properties and metabolic stability.[8][9] However, the tertiary amine within this structure presents a potential site for N-oxidation.

-

The Substituted Aromatic Ring: The piperidine and methyl groups are electron-donating. This electronic configuration can influence the reactivity of the aldehyde group and the susceptibility of the aromatic ring to electrophilic attack or photolytic degradation.[7][10]

Predicted Degradation Pathways

A proactive analysis of the molecular structure allows us to hypothesize the most probable degradation routes. This predictive exercise is fundamental to designing a comprehensive stability study, ensuring that the analytical methods developed are capable of detecting all relevant degradants. The primary vulnerabilities of 2-Methyl-4-piperidin-1-yl-benzaldehyde are oxidation and photolytic degradation.

Caption: Predicted degradation pathways for 2-Methyl-4-piperidin-1-yl-benzaldehyde.

Experimental Design: Forced Degradation Studies

To experimentally determine the thermodynamic stability and degradation pathways, a Forced Degradation Study (FDS), also known as stress testing, is the definitive approach.[3][4] Mandated by regulatory bodies like the FDA and detailed in ICH guidelines (e.g., Q1A(R2)), these studies expose the API to conditions more severe than those it would encounter during storage.[11][12] The primary goal is to induce a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.[11][12]

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed as a starting point. The concentration of stressors and duration of exposure should be adjusted to achieve the target 5-20% degradation.

Materials:

-

2-Methyl-4-piperidin-1-yl-benzaldehyde (API)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrogen Peroxide (H₂O₂), 30%, analytical grade

Protocol 1: Acid-Catalyzed Hydrolysis

-

Causality: To assess susceptibility to degradation in acidic environments, simulating conditions such as the gastric tract and revealing acid-labile functional groups.

-

Prepare a 1 mg/mL solution of the API in ACN or MeOH.

-

In a clean vial, mix 1 mL of the API solution with 1 mL of 0.1 M HCl.

-

Prepare a control sample by mixing 1 mL of the API solution with 1 mL of water.

-

Incubate both vials at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Base-Catalyzed Hydrolysis

-

Causality: To evaluate stability in alkaline conditions, which can catalyze the hydrolysis of specific functional groups and promote elimination reactions.[10][12]

-

Follow steps 1-3 from the acid hydrolysis protocol, but use 0.1 M NaOH instead of HCl.

-

Incubate both vials at 60°C.

-

Withdraw aliquots at the same time points.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute for HPLC analysis.

Protocol 3: Oxidative Degradation

-

Causality: To determine the molecule's vulnerability to oxidation, a common degradation pathway for aldehydes.[6] Hydrogen peroxide is used as a model oxidizing agent.

-

Prepare a 1 mg/mL solution of the API.

-

In a clean vial, mix 1 mL of the API solution with 1 mL of 3% H₂O₂.

-

Prepare a control sample with 1 mL API solution and 1 mL water.

-

Store both vials at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points.

-

Dilute for HPLC analysis.

Protocol 4: Thermal Degradation (Thermolysis)

-

Causality: To assess the intrinsic stability of the molecule at elevated temperatures, simulating the effects of long-term storage in hot climates or heat exposure during manufacturing.[10]

-

Solid State: Place a small amount of solid API in a vial and heat in an oven at 80°C. Periodically dissolve a weighed amount for analysis.

-

Solution State: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., ACN:Water 50:50).

-

Heat the solution in a sealed vial at 80°C.

-

Withdraw aliquots at predetermined time points.

-

Dilute for HPLC analysis.

Protocol 5: Photolytic Degradation

-

Causality: To evaluate the impact of light energy, which can induce photochemical reactions like bond cleavage or isomerization, particularly in molecules with aromatic systems.[10]

-

Prepare a 1 mg/mL solution of the API.

-

Expose the solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[3]

-

Prepare a control sample by wrapping an identical vial in aluminum foil and placing it alongside the exposed sample.

-

Analyze both samples after the exposure period.

Analytical Methodology: The Stability-Indicating Method

The cornerstone of a successful FDS is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This method must be able to resolve the parent API from all process impurities and degradation products, ensuring that any decrease in the API peak is accurately quantified.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. scbt.com [scbt.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Bioactivity Potential of 2-Methyl-4-piperidin-1-yl-benzaldehyde Scaffolds

This document provides a comprehensive technical exploration into the latent therapeutic potential of the 2-Methyl-4-piperidin-1-yl-benzaldehyde scaffold. As this specific molecule remains largely uncharacterized in existing literature, this guide adopts a predictive, structure-based approach. By synthesizing data from analogous chemical structures, we will delineate a logical, experimentally-driven framework for its evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design and rationale.

The core structure combines a benzaldehyde moiety, a known pharmacophore, with a piperidine ring—one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] The unique substitution pattern suggests a high potential for interaction with a variety of biological targets. Compounds featuring the piperidine nucleus are known to possess a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide will dissect these potential activities, proposing validated workflows for their investigation.

Predicted Anticancer & Cytotoxic Potential

The piperidine scaffold is a cornerstone in the development of oncology therapeutics.[2] Its derivatives have been shown to exert cytotoxic effects against a wide array of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116, SW480), and prostate (PC-3).[1][4][5] The mechanism of action is often multifaceted, ranging from the inhibition of key enzymes in cell proliferation, such as thymidylate synthase or farnesyltransferase, to the induction of apoptosis and cell cycle arrest at specific checkpoints.[4][6]

Given this precedent, the 2-Methyl-4-piperidin-1-yl-benzaldehyde core is a promising candidate for anticancer drug discovery. The aldehyde group offers a reactive site for the formation of Schiff bases, enabling covalent interactions with biological targets, while the substituted piperidine can govern binding specificity and pharmacokinetic properties.

Experimental Workflow: Cytotoxicity Screening

A tiered screening approach is recommended to efficiently assess anticancer potential. The initial step is a robust in-vitro cytotoxicity assay to determine the compound's general efficacy against cancer cell lines and its selectivity over non-cancerous cells.

Caption: Tiered workflow for assessing anticancer potential.

Protocol: Sulforhodamine B (SRB) or MTT Assay for GI₅₀ Determination

This protocol provides a reliable method for assessing cell proliferation and cytotoxicity, forming the basis of the primary screening tier. The choice of the SRB assay is often preferred as its endpoint (protein staining) is less susceptible to interference from compounds that affect cellular metabolic activity, unlike the MTT assay.

Rationale: The SRB assay quantifies the protein content of living cells, which is directly proportional to the cell number. A reduction in protein content following treatment indicates either cytotoxic or cytostatic effects. Including a non-cancerous cell line (e.g., HaCaT human keratinocytes) is critical for establishing a selectivity index (SI), a key indicator of therapeutic potential.[1]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, SW480) and a normal cell line (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM). Add the compound dilutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

| Parameter | Description | Example Value | Reference |

| GI₅₀ (MCF-7) | 50% Growth Inhibition Conc. | < 10 µM | [1][4] |

| GI₅₀ (HaCaT) | 50% Growth Inhibition Conc. | > 100 µM | [1] |

| Selectivity Index (SI) | GI₅₀ (HaCaT) / GI₅₀ (MCF-7) | > 10 | [1] |

Predicted Anti-inflammatory Activity

Derivatives of piperidine and benzaldehyde are well-documented for their anti-inflammatory properties.[7][8] A significant body of research points towards the inhibition of key inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] A common mechanism for this activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

The 2-Methyl-4-piperidin-1-yl-benzaldehyde scaffold could potentially interfere with this pathway, preventing the downstream production of inflammatory cytokines.

Sources

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Using 2-Methyl-4-piperidin-1-yl-benzaldehyde as a pharmaceutical intermediate

Application Note: 2-Methyl-4-piperidin-1-yl-benzaldehyde as a Privileged Scaffold in Medicinal Chemistry

Abstract

This application note details the utility, synthesis, and downstream applications of 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS: 103893-37-4) .[1][2] As a structural analog to key pharmacophores found in ALK inhibitors (e.g., Ceritinib) and CNS-active agents, this intermediate serves as a critical building block for expanding Structure-Activity Relationship (SAR) libraries.[1][2] We provide a validated protocol for its synthesis via nucleophilic aromatic substitution (

Introduction: The Pharmacophore Context

The N-phenylpiperidine motif is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds targeting G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2]

2-Methyl-4-piperidin-1-yl-benzaldehyde offers a unique steric and electronic profile compared to its non-methylated counterparts:

-

Ortho-Methyl Effect: The methyl group at the 2-position introduces torsional strain, potentially locking the conformation of the aldehyde (and subsequent derivatives) relative to the phenyl ring.[1][2] This can significantly alter binding affinity and selectivity.[1]

-

Electronic Push-Pull: The electron-donating piperidine at the para position activates the aromatic ring, while the aldehyde serves as a versatile handle for further functionalization.[1][2]

Key Applications:

-

Kinase Inhibitor Discovery: Synthesis of analogs for ALK, ROS1, and EGFR inhibitors where the piperidine ring acts as a solvent-exposed solubilizing group.[1]

-

CNS Agents: Development of acetylcholinesterase inhibitors (Donepezil analogs) and sigma receptor ligands.[1]

-

Fluorescent Probes: The push-pull electronic system makes it a precursor for solvatochromic dyes used in biological imaging.[1]

Validated Synthesis Protocol

The most robust route to 2-Methyl-4-piperidin-1-yl-benzaldehyde is the Nucleophilic Aromatic Substitution (

Reaction Scheme

[1][2]Materials & Reagents

| Reagent | Equiv. | Role |

| 4-Fluoro-2-methylbenzaldehyde | 1.0 | Electrophile / Substrate |

| Piperidine | 1.5 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Acid Scavenger) |

| Dimethyl Sulfoxide (DMSO) | - | Solvent (Polar Aprotic) |

| Ethyl Acetate / Hexanes | - | Extraction / Purification |

Step-by-Step Procedure

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-methylbenzaldehyde (10.0 g, 72.4 mmol) in DMSO (50 mL).

-

Addition: Add anhydrous K₂CO₃ (20.0 g, 145 mmol) to the solution. Subsequently, add piperidine (10.7 mL, 108 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 100°C in an oil bath. Monitor via TLC (20% Ethyl Acetate in Hexanes) or HPLC.

-

Endpoint: Complete consumption of the starting aldehyde typically occurs within 4–6 hours.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (300 mL) with vigorous stirring. The product often precipitates as a yellow solid.[1]

-

If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexanes) if high purity (>99%) is required for biological assays.

Yield: Typical isolated yields range from 85% to 92% .[1]

Downstream Application: Reductive Amination Library Generation

The aldehyde functionality allows for the rapid generation of benzylamine libraries, a common strategy in "hit-to-lead" optimization.[1][2]

Workflow Diagram

Caption: General workflow for converting the aldehyde intermediate into bioactive benzylamines.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol uses mild conditions suitable for parallel synthesis.[1]

-

Imine Formation:

-

In a vial, dissolve 2-Methyl-4-piperidin-1-yl-benzaldehyde (1.0 equiv) and the Target Amine (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1][2]

-

Optional: Add acetic acid (1.0 equiv) if using a secondary amine to catalyze imine/iminium formation.[1]

-

Stir at room temperature for 1 hour.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at room temperature for 12–16 hours.

-

-

Quench & Isolation:

Analytical Data & Quality Control

To ensure the integrity of the intermediate before use in synthesis, compare against these standard specifications.

| Test | Specification | Method |

| Appearance | Yellow to pale orange solid | Visual |

| Purity | ≥ 98.0% | HPLC (254 nm) |

| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ |

| Mass Spec | [M+H]⁺ = 204.14 ± 0.1 | LC-MS (ESI) |

Key NMR Signals (CDCl₃):

-

Aromatic Protons: Doublet at ~7.6 ppm (H6), Multiplets at ~6.8 ppm (H3, H5).[1]

-

Piperidine: Multiplets at ~3.4 ppm (N-CH₂) and ~1.6 ppm (C-CH₂).[1][2]

-

Methyl Group: Singlet at ~2.6 ppm.[1]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[3] May cause sensitization.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air.[1]

-

Disposal: Dispose of organic halogenated waste (if DCM used) and aqueous basic waste according to institutional EHS guidelines.

References

-

ChemicalBook. (2025).[1] 4-Piperidin-1-yl-benzaldehyde Chemical Properties and Synthesis. Retrieved from .[1]

-

PubChem. (2025).[1] 4-(Piperidin-1-ylmethyl)benzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][2] Journal of Medicinal Chemistry, 56(14), 5675-5690.[1][2] (Provides context on the structural class of ALK inhibitors).

-

BenchChem. (2025).[1][4] Application Notes and Protocols for Piperidine-Mediated Reactions. Retrieved from .[1]

Sources

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Novel Schiff Bases from 2-Methyl-4-piperidin-1-yl-benzaldehyde

Introduction

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First described by Hugo Schiff in 1864, these compounds are typically formed through the condensation of primary amines with active carbonyl compounds.[2][3] The versatility of the imine linkage allows for the connection of diverse molecular scaffolds, leading to compounds with a vast array of applications. They are pivotal intermediates in organic synthesis, serve as versatile ligands in coordination chemistry, and form the basis for various dyes, catalysts, and polymer stabilizers.[1][4][5]

In the realm of drug development and medicinal chemistry, Schiff bases and their metal complexes are of paramount importance, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][7][8] The biological efficacy is often attributed to the electrophilic carbon and nucleophilic nitrogen of the azomethine group, which can interact with various biological targets.[2]

This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of novel Schiff bases using 2-Methyl-4-piperidin-1-yl-benzaldehyde as a key building block. This particular aldehyde is a compelling starting material due to its unique electronic and structural features: the electron-donating piperidine moiety at the para-position and the methyl group at the ortho-position modulate the reactivity of the aldehyde and the properties of the resulting Schiff base. We present a detailed mechanistic rationale, a robust and reproducible experimental protocol, and a comprehensive guide to the analytical characterization of the synthesized products.

Part 1: Mechanistic Rationale and Experimental Design

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often requires catalysis to proceed efficiently.[1]

Step 1: Nucleophilic Addition. The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[5][9]

Step 2: Dehydration. The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine C=N double bond. This dehydration step is the rate-determining step and is effectively catalyzed by a mild acid.[1] The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (-OH₂⁺).[5]

It is critical to control the pH of the reaction medium. While an acid catalyst is necessary for the dehydration step, an excessively acidic environment is detrimental. High acidity will protonate the starting amine, neutralizing its nucleophilicity and preventing the initial attack on the carbonyl group, thereby halting the reaction.[5] For this reason, a weak acid, such as a few drops of glacial acetic acid, is the ideal catalyst.

Design Considerations for the Substrate

The substrate, 2-Methyl-4-piperidin-1-yl-benzaldehyde, possesses two key substituents on the aromatic ring that influence its reactivity.

-

Piperidine Group: This saturated heterocyclic amine, connected via its nitrogen to the ring, is a strong electron-donating group due to the lone pair on the nitrogen participating in resonance with the aromatic system. This increases the electron density of the ring and can slightly deactivate the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde.

-

Methyl Group: The ortho-methyl group is a weak electron-donating group and may provide some minor steric hindrance.

Given these factors, the reaction is expected to proceed smoothly under standard conditions, such as refluxing in a polar protic solvent like ethanol, which effectively dissolves the reactants and facilitates the reaction steps.[10]

Part 2: Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis of Schiff bases from 2-Methyl-4-piperidin-1-yl-benzaldehyde. The procedure is designed to be robust and adaptable for various primary amines.

Protocol 2.1: General Synthesis Procedure

Materials and Reagents:

-

2-Methyl-4-piperidin-1-yl-benzaldehyde (1.0 eq)

-

Primary Amine (e.g., substituted aniline, alkyl amine) (1.0 - 1.1 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

TLC plates (Silica gel 60 F254)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-4-piperidin-1-yl-benzaldehyde (1.0 eq) in a sufficient volume of absolute ethanol (e.g., 15-20 mL per gram of aldehyde).

-

Addition of Amine: To this stirring solution, add the selected primary amine (1.0 eq). If the amine is a solid, ensure it dissolves completely.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[10]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or oil bath.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system might be Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 3-5 hours.[10]

-

Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will crystallize or precipitate out of the solution upon cooling. If necessary, cool the flask further in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

-

Purification (if necessary): If the product is not sufficiently pure after filtration, it can be recrystallized from a suitable solvent, such as absolute ethanol.

Part 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base. The formation of the imine bond results in distinct and predictable changes in spectroscopic data.

Analytical Techniques

-

Infrared (IR) Spectroscopy: This is a primary tool for identifying the formation of the Schiff base. The key diagnostic evidence is the disappearance of the strong C=O stretching band of the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (typically ~3300-3400 cm⁻¹), and the concurrent appearance of a new, strong C=N imine stretching band in the region of 1600-1650 cm⁻¹.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive signal is a singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of 8.0-9.0 ppm.[11] The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the amine protons provides further confirmation.

-

¹³C NMR: The carbon of the azomethine group (-C=N-) gives a characteristic signal in the 155-165 ppm range.[11]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to determine the molecular weight of the compound, confirming the successful condensation by matching the observed molecular ion peak (e.g., [M+H]⁺) with the calculated value.[8][13]

Representative Data

The table below summarizes the expected analytical data for a representative Schiff base synthesized from 2-Methyl-4-piperidin-1-yl-benzaldehyde and 4-chloroaniline.

| Analysis | Reactant (Aldehyde) | Reactant (Amine) | Expected Product Signal | Rationale for Change |

| FTIR (cm⁻¹) | ~1685 (C=O) | ~3350, 3450 (N-H) | ~1630 (C=N) | Formation of imine bond; loss of C=O and N-H bonds.[11] |

| ¹H NMR (ppm) | ~9.8 (s, 1H, -CHO) | ~3.7 (br s, 2H, -NH₂) | ~8.5 (s, 1H, -CH=N-) | Formation of the azomethine proton. |

| ¹³C NMR (ppm) | ~191 (-CHO) | - | ~160 (-CH=N-) | Formation of the imine carbon.[11] |

| Mass Spec (m/z) | 203.28 (C₁₃H₁₇NO) | 127.57 (C₆H₆ClN) | 312.83 ([M]⁺, C₁₉H₂₁ClN₂) | Condensation reaction with loss of H₂O. |

Part 4: Applications and Future Directions

The Schiff bases synthesized from 2-Methyl-4-piperidin-1-yl-benzaldehyde are promising candidates for further investigation in several fields:

-

Medicinal Chemistry: Given that both piperidine and various substituted aromatic rings are common pharmacophores, these new molecular hybrids are excellent candidates for screening against a range of biological targets. They can be evaluated for antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][8][14]

-

Coordination Chemistry: The imine nitrogen possesses a lone pair of electrons and can act as an excellent coordination site for metal ions.[9] These Schiff bases can be used as ligands to synthesize novel metal complexes. Such complexes often exhibit enhanced biological activity compared to the free ligands and can also have interesting catalytic or material properties.[15]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis and characterization of novel Schiff bases derived from 2-Methyl-4-piperidin-1-yl-benzaldehyde. By understanding the underlying reaction mechanism and employing the detailed protocols provided, researchers can reliably synthesize a diverse library of new chemical entities. The robust characterization methods outlined ensure the structural integrity of the products, paving the way for their exploration in drug discovery, catalysis, and materials science.

References

-

Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023). Taylor & Francis Online. [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. [Link]

-

Chemistry Schiff Bases. (n.d.). SATHEE. [Link]

-

Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. [Link]

-

Schiff base metal complex as a potential therapeutic drug in medical science. (2020). SciSpace. [Link]

-

What are the conditions used for schiff base reaction?. (2015). ResearchGate. [Link]

-

Schiff bases in medicinal chemistry: a patent review (2010-2015). (2017). PubMed. [Link]

-

Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

-

Schiff bases – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). PMC. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). JETIR. [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

-

Schiff base. (n.d.). Wikipedia. [Link]

-

Preparation and Characterization of Some Schiff Base Compounds. (2020). DergiPark. [Link]

-

Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). Arabian Journal of Chemistry. [Link]

-

Synthesis of substituted schiff's bases and their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. (n.d.). Journal of Saudi Chemical Society. [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.). PMC. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PMC. [Link]

-

Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. jetir.org [jetir.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 6. Schiff bases in medicinal chemistry: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 9. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. scispace.com [scispace.com]

Application Note: Process Optimization and Scale-Up Strategy for 2-Methyl-4-(piperidin-1-yl)benzaldehyde

Topic: Scalable Manufacturing Processes for 2-Methyl-4-piperidin-1-yl-benzaldehyde Content Type: Application Note & Process Protocol Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals

Abstract

This guide details the scalable synthesis of 2-Methyl-4-(piperidin-1-yl)benzaldehyde (CAS: 10338-57-5 / 103893-37-4), a critical intermediate in the synthesis of anti-inflammatory agents, antibacterial

Strategic Route Selection & Mechanistic Insight

1.1 Structural Distinction & Nomenclature

-

Target Molecule (N-Linked): 2-Methyl-4-(piperidin-1-yl)benzaldehyde.[1][2][3] The nitrogen atom of the piperidine ring is directly bonded to the aromatic core.

-

Differentiation: Distinct from 4-(piperidin-4-yl)-2-methylbenzaldehyde (C-linked), a key intermediate for ALK inhibitors like Ceritinib. The N-linked variant discussed here is synthesized via SNAr, whereas the C-linked variant typically requires cross-coupling (Suzuki/Buchwald) or reduction of pyridyl precursors.

1.2 The SNAr Advantage

For the N-linked target, the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methylbenzaldehyde with piperidine is the superior industrial route compared to Buchwald-Hartwig amination.

-

Cost Efficiency: Avoids expensive Pd/Ru catalysts and phosphine ligands.

-

Atom Economy: High atom economy with HF as the only major byproduct (scavenged by base).

-

Activation: The aldehyde group at the para-position acts as a strong electron-withdrawing group (EWG), sufficiently activating the ring for nucleophilic attack by the secondary amine (piperidine) without requiring strong electron-deficient auxiliary groups like nitro.

Detailed Manufacturing Protocol

2.1 Critical Process Parameters (CPPs)

| Parameter | Range | Optimal | Rationale |

| Stoichiometry | 1.2 – 1.5 eq. Piperidine | 1.3 eq. | Excess drives reaction to completion; piperidine is cheap and easy to wash out. |

| Base | K2CO3, Et3N | K2CO3 | Granular K2CO3 acts as an HF scavenger and is easily filtered/washed. |

| Solvent | DMF, DMSO, NMP | DMF | High boiling point, excellent solubility for reactants, water-miscible for "crash" workup. |

| Temperature | 80°C – 120°C | 100°C | Balances reaction rate vs. degradation (Cannizzaro reaction of aldehyde). |

| Concentration | 3 – 8 L/kg | 5 L/kg | Sufficient dilution to manage exotherm; concentrated enough for throughput. |

2.2 Step-by-Step Scale-Up Protocol (1.0 kg Basis)

Step 1: Reactor Preparation

-

Ensure a 10 L glass-lined reactor is clean, dry, and inerted with Nitrogen (N2).

-

Safety Note: Piperidine is a precursor listed under UN drug conventions in some jurisdictions; ensure compliance. It is also toxic and flammable.[4]

Step 2: Charging & Heating

-

Charge DMF (5.0 L) to the reactor.

-

Engage stirring (Anchor or Pitch-blade impeller, 150 RPM).

-

Charge 4-Fluoro-2-methylbenzaldehyde (1.0 kg, 7.24 mol) .

-

Charge Potassium Carbonate (K2CO3) (1.5 kg, 10.8 mol) . Note: Use anhydrous, granular grade to prevent clumping.

-

Dosing: Add Piperidine (0.93 kg, 10.9 mol) via addition funnel or dosing pump over 45–60 minutes.

-

Exotherm Alert: The reaction is exothermic. Maintain internal temperature <40°C during addition.

-

Step 3: Reaction Phase

-

Heat the mixture to 100°C ± 5°C .

-

Hold for 12–16 hours .

-

IPC (In-Process Control): Sample every 4 hours for HPLC. Target: <1.0% starting material.

Step 4: Quench & Isolation (The "Water Crash")

-

Cool reaction mass to 20–25°C .

-

Prepare a second vessel with Ice/Water (15 L) under vigorous stirring.

-

Slowly transfer the reaction mixture into the water vessel over 1–2 hours.

-

Stir the slurry for 2 hours at 0–5°C to maximize yield.

Step 5: Filtration & Purification

-

Filter the yellow solid using a centrifuge or Nutsche filter.

-

Wash 1: Water (3 x 2 L) to remove residual DMF and inorganic salts (KF/KCl).

-

Wash 2: Cold Methanol (1 L) to displace water and remove trace organic impurities.

-

Drying: Vacuum dry at 45°C for 12 hours.

-

Yield Expectation: 95–98% (approx. 1.4 kg).

-

Purity: >98% (HPLC).

-

Appearance: Bright yellow crystalline solid.

-

Process Visualization

3.1 Reaction Mechanism & Pathway

The following diagram illustrates the SNAr mechanism and the specific role of the aldehyde activation.

Caption: Figure 1: Mechanistic pathway of the SNAr reaction. The aldehyde group activates the para-fluorine, facilitating piperidine attack.

3.2 Manufacturing Process Flow (PFD)

Caption: Figure 2: Unit operation workflow for the kilogram-scale production of the target aldehyde.

Analytical Quality Control

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following analytical method is recommended.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 340 nm (conjugated aldehyde-amine system).

-

Retention Time: Product typically elutes later than starting material due to the lipophilic piperidine ring.

Specification Limits:

-

Appearance: Yellow to orange crystalline powder.

-

Melting Point: 61°C – 64°C [1].[6]

-

Purity (HPLC):

98.0%. -

Loss on Drying:

0.5%.

Safety and Compliance

-

Piperidine Handling: Piperidine is a precursor often monitored by drug enforcement agencies (e.g., DEA List II in the US). Maintain strict inventory logs.

-

Thermal Runaway: While SNAr is generally stable, the accumulation of unreacted piperidine at high temperatures can lead to sudden exotherms. Always dose piperidine slowly at lower temperatures before ramping to reflux.

-

Skin Sensitization: The starting material (4-fluoro-2-methylbenzaldehyde) is a known skin irritant and sensitizer. Full PPE (Tyvek suit, respirator) is required during solid charging.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783217, 4-Fluoro-2-methylbenzaldehyde. Retrieved from [Link]

-

Pavlova, E., et al. (2015). Synthesis and physicochemical properties of novel lophine derivatives. European Biophysics Journal, 44(8), 623-634. (Contextual reference for piperidine-benzaldehyde derivatives).

Sources

Green Chemistry Approaches to the Synthesis of 2-Methyl-4-piperidin-1-yl-benzaldehyde

An Application Note and Protocol Guide

Abstract

2-Methyl-4-piperidin-1-yl-benzaldehyde is a valuable aromatic aldehyde intermediate crucial for the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. Traditional synthetic routes often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, contributing to significant environmental waste and safety concerns. This guide presents detailed application notes and protocols for the synthesis of this target molecule, grounded in the twelve principles of green chemistry.[1] We explore three distinct, sustainable strategies: Microwave-Assisted C-N Bond Formation, Catalytic Formylation using Carbon Monoxide Surrogates, and a highly selective Chemoenzymatic approach involving biocatalytic oxidation. These methods offer significant advantages, including drastically reduced reaction times, use of safer solvents, avoidance of hazardous materials, and improved process efficiency, aligning with modern goals for sustainable pharmaceutical manufacturing.[2][3]

Introduction: The Imperative for Greener Synthesis

The pharmaceutical industry is a significant contributor to chemical waste, historically generating over 100 kilograms of waste per kilogram of API in many cases.[1] This has prompted a paradigm shift towards "green chemistry," which focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[4] 2-Methyl-4-piperidin-1-yl-benzaldehyde, with its reactive aldehyde and substituted aniline moieties, is a key building block whose synthesis can be redesigned to be significantly more sustainable.

Conventional Synthesis: A Critical Assessment

A common retrosynthetic analysis of the target compound suggests two primary bond disconnections: the C-N bond between the piperidine and the aromatic ring, or the C-C bond of the formyl group.

-

C-N Bond Formation: Traditionally achieved via nucleophilic aromatic substitution (SNA_r_) on a halogenated benzaldehyde (e.g., 4-fluoro-3-methylbenzaldehyde) with piperidine. These reactions often require high temperatures, long reaction times (24-48 hours), and high-boiling point dipolar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are now under regulatory scrutiny.[5][6]

-

Formylation: Classic methods like the Vilsmeier-Haack or Duff reaction are effective but use stoichiometric amounts of hazardous reagents (e.g., POCl₃, SOCl₂) and generate significant waste, exhibiting poor atom economy.

This guide provides practical, greener alternatives to these classical methods, focusing on improved safety, efficiency, and environmental impact.

Green Synthetic Strategy 1: Microwave-Assisted C-N Bond Formation

Rationale: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[7] This "superheating" effect can dramatically accelerate reaction rates, often reducing times from hours to minutes, which minimizes the formation of side products and reduces energy consumption.[8][9] For the synthesis of our target molecule, MAOS is an ideal technology to accelerate the crucial SNA_r_ reaction, enabling the use of greener solvents like ethanol or even solvent-free conditions.

Protocol 1: Microwave-Assisted Synthesis

This protocol describes the nucleophilic aromatic substitution of 4-fluoro-3-methylbenzaldehyde with piperidine.

Materials:

-

4-fluoro-3-methylbenzaldehyde (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Ethanol (or solvent-free)

-

Microwave Synthesis Reactor

Step-by-Step Procedure:

-

To a 10 mL microwave reactor vessel, add 4-fluoro-3-methylbenzaldehyde (e.g., 1.38 g, 10 mmol), anhydrous K₂CO₃ (2.76 g, 20 mmol), and a magnetic stir bar.

-

Add piperidine (1.19 mL, 1.02 g, 12 mmol).

-

Optional (Solvent Condition): Add 5 mL of ethanol.

-

Seal the vessel and place it in the microwave reactor cavity.

-

Irradiate the mixture at 120°C for 15-20 minutes, with stirring. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Quench the reaction mixture by adding 20 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to obtain 2-Methyl-4-piperidin-1-yl-benzaldehyde as a solid.

Green Synthetic Strategy 2: Chemoenzymatic Synthesis via Biocatalytic Oxidation

Rationale: Biocatalysis employs enzymes—natural catalysts—to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[4] This approach avoids the use of toxic heavy metal oxidants (e.g., CrO₃, KMnO₄) and harsh reaction conditions. For aldehyde synthesis, alcohol oxidases or dehydrogenases offer a green and efficient route from the corresponding primary alcohol.[10][11][12] This chemoenzymatic strategy involves a standard chemical reduction of the target aldehyde's carboxyl group to an alcohol, followed by a clean, enzymatic oxidation back to the aldehyde.

Protocol 2: Biocatalytic Oxidation of (2-Methyl-4-(piperidin-1-yl)phenyl)methanol

Part A: Chemical Reduction (Precursor Synthesis)

-

Dissolve 2-Methyl-4-piperidin-1-yl-benzaldehyde (1.0 eq) in methanol in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

Stir for 1-2 hours at room temperature until TLC indicates complete consumption of the aldehyde.

-

Carefully quench the reaction with water and concentrate the solvent.

-

Extract the product with ethyl acetate to isolate (2-Methyl-4-(piperidin-1-yl)phenyl)methanol. This precursor is used directly in the next step.

Part B: Enzymatic Oxidation Materials:

-

(2-Methyl-4-(piperidin-1-yl)phenyl)methanol (1.0 eq)

-

Aryl Alcohol Oxidase (e.g., from various fungal sources) or a commercially available alcohol dehydrogenase kit.

-

Catalase (to decompose H₂O₂ byproduct if using an oxidase)[11]

-

Phosphate Buffer (e.g., 50 mM, pH 7.0)

-

Molecular Oxygen (from air)

Step-by-Step Procedure:

-

In a reaction vessel, prepare a solution of the precursor alcohol (e.g., 2.05 g, 10 mmol) in 100 mL of phosphate buffer. A co-solvent like DMSO (5-10% v/v) may be used if solubility is limited.

-

Add Catalase (approx. 250 U/mL) to the solution. This is critical for removing the hydrogen peroxide co-product, which can otherwise inactivate the oxidase.[11]

-

Initiate the reaction by adding the Aryl Alcohol Oxidase (concentration as per manufacturer's activity specifications).

-

Stir the reaction mixture vigorously at room temperature (25-30°C), open to the atmosphere to ensure a sufficient supply of oxygen.

-

Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, extract the product directly from the aqueous buffer using ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity target aldehyde. Further purification is often unnecessary due to the high selectivity of the enzyme.

Green Synthetic Strategy 3: Ultrasound-Assisted Formylation

Rationale: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid.[13][14] This process creates transient, localized hotspots with extremely high temperatures and pressures, accelerating chemical reactions.[15][16] This strategy can be applied to a greener formylation reaction, for instance, using formic acid as the formylating agent, which is less hazardous than traditional reagents. Ultrasound can enhance the efficiency of this transformation, leading to higher yields in shorter times.[17]

Protocol 3: Ultrasound-Assisted N-Formylation of a Precursor Amine

This protocol assumes the synthesis starts from 2-methyl-4-(piperidin-1-yl)aniline, which is then formylated.

Materials:

-

2-methyl-4-(piperidin-1-yl)aniline (1.0 eq)

-

Formic Acid (HCOOH, >98%) (2.0-3.0 eq)

-

Optional Catalyst: A solid acid catalyst like Amberlite IR-120 can be used.[17]

-

Solvent-free or Toluene

-

Ultrasonic Bath or Probe Sonicator

Step-by-Step Procedure:

-

In a round-bottom flask, combine 2-methyl-4-(piperidin-1-yl)aniline (e.g., 1.90 g, 10 mmol) and formic acid (0.84 mL, 22 mmol).

-

Optional: Add a catalytic amount of a solid acid catalyst (e.g., 10 mol%).

-

Place the flask in an ultrasonic bath containing water.

-

Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at 60°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with 30 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via column chromatography to obtain the N-formylated intermediate, which can then be converted to the target benzaldehyde via a suitable reaction (e.g., a modified Vilsmeier-Haack or Rieche formylation). Note: This demonstrates a greener formylation step, a key part of an overall synthetic route.

Comparative Analysis of Synthetic Routes

The following table summarizes the key green chemistry metrics for the proposed methods against a conventional approach.

| Metric | Conventional SNA_r_ & Formylation | Microwave-Assisted SNA_r_ | Chemoenzymatic Oxidation | Ultrasound-Assisted Formylation |

| Principle(s) Addressed | (Often violates several principles) | Design for Energy Efficiency, Prevention | Use of Catalysis, Safer Solvents, Design for Degradation | Design for Energy Efficiency, Safer Solvents |

| Solvent | DMF, NMP, Dichloromethane (Hazardous) | Ethanol (Safer) or Solvent-free | Water (Benign) | Toluene or Solvent-free |

| Energy Source | Conventional Heating (Inefficient) | Microwave (Efficient, Targeted) | Ambient Temperature | Ultrasound (Efficient) |

| Reaction Time | 24-48 hours | 15-20 minutes | 12-24 hours | 1-2 hours |

| Atom Economy | Low to Moderate (Stoichiometric reagents) | High (Catalytic base) | Very High (O₂ as oxidant) | Moderate (Formic acid) |

| Safety Concerns | Toxic solvents, hazardous reagents | High pressure in vessel | Minimal (Enzymes are non-toxic) | Minimal |

| Waste Generation | High (Solvent & reagent waste) | Low | Very Low (Water is byproduct) | Low to Moderate |

Visualization of Synthetic Workflows

Caption: Comparative workflow of conventional vs. green synthetic routes.

Caption: Mechanism of biocatalytic oxidation using an alcohol oxidase.

Conclusion

The adoption of green chemistry principles is not merely an environmental obligation but a strategic necessity for modern pharmaceutical development. The protocols detailed herein for the synthesis of 2-Methyl-4-piperidin-1-yl-benzaldehyde demonstrate that significant improvements in sustainability can be achieved without compromising yield or purity. Microwave irradiation, biocatalysis, and sonochemistry represent powerful tools in the chemist's arsenal to design safer, faster, and more efficient processes.[18] By implementing these strategies, researchers and drug development professionals can reduce the environmental footprint of pharmaceutical synthesis, lower costs, and enhance laboratory safety.

References

-

Kulig, J., et al. (2022). Production of Aldehydes by Biocatalysis. PMC. Available at: [Link]

-

Elsevier. (n.d.). Sonochemical Synthesis of Natural Products and Heterocycles of Pharmaceutical Importance - 1st Edition. Elsevier. Available at: [Link]

-

European Pharmaceutical Review. (2024). Principles of green chemistry: Advancing pharma sustainability. European Pharmaceutical Review. Available at: [Link]

-

International Journal of Scientific Spark Research. (2024). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. ijsssr.org. Available at: [Link]

-

Contente, M. L., et al. (2021). Biocatalytic Production of Aldehydes: Exploring the Potential of Lathyrus cicera Amine Oxidase. MDPI. Available at: [Link]

-

Journal of the Serbian Chemical Society. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. shd.org.rs. Available at: [Link]

-

MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. mdpi.com. Available at: [Link]

-

Journal of the American Chemical Society. (2025). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. pubs.acs.org. Available at: [Link]

-

Ultrasound assisted Heterocycles Synthesis. (n.d.). researchgate.net. Available at: [Link]

-

Bibliomed. (2025). Green chemistry in pharmaceutical synthesis: Implications for sustainable public health. bibliomed.org. Available at: [Link]

-

The Green Chemistry Approach to Pharma Manufacturing. (n.d.). Contract Pharma. Available at: [Link]

-

SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY. (n.d.). slideshare.net. Available at: [Link]

-

University of Amsterdam. (2018). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. HIMS. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2020). Insights into Naturally Occurring Compound Catalyzed Formylation and Methylation Reactions of Amines with CO2: The Origins of Chemoselectivity. pubs.acs.org. Available at: [Link]

-

ChemRxiv. (n.d.). Whole-Cell and Enzymatic Production of Aldehydes. chemrxiv.org. Available at: [Link]

-

American Chemical Society. (n.d.). 12 Principles of Green Chemistry. acs.org. Available at: [Link]

-

ACS Omega. (2025). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. pubs.acs.org. Available at: [Link]

-

Semantic Scholar. (2017). Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. Available at: [Link]

- Google Patents. (n.d.). CN114774478A - Method for synthesizing aromatic aldehyde perfume compound by enzyme method.

-

MDPI. (2014). Formylation of Amines. mdpi.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]

-

ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available at: [Link]

-

Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives. (n.d.). ijpbs.net. Available at: [Link]

-

International Journal of Pharmacy Research & Technology. (2020). Green Synthesis of Bioactive Molecules: A Review. ijprt.com. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]

- 3. assets.ctfassets.net [assets.ctfassets.net]

- 4. mdpi.com [mdpi.com]

- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eijppr.com [eijppr.com]

- 10. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalytic Production of Aldehydes: Exploring the Potential of Lathyrus cicera Amine Oxidase [mdpi.com]

- 12. CN114774478A - Method for synthesizing aromatic aldehyde perfume compound by enzyme method - Google Patents [patents.google.com]

- 13. ijsssr.com [ijsssr.com]

- 14. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY | PPTX [slideshare.net]

- 17. mdpi.com [mdpi.com]

- 18. ijprt.org [ijprt.org]

Application Notes and Protocols: Synthesis of Novel Dyes Utilizing 2-Methyl-4-piperidin-1-yl-benzaldehyde

Introduction: A Versatile Building Block for Modern Dye Chemistry

2-Methyl-4-piperidin-1-yl-benzaldehyde is a highly functionalized aromatic aldehyde poised to be a cornerstone intermediate in the synthesis of advanced functional dyes. Its molecular architecture is distinguished by three key features:

-

A Reactive Aldehyde Group: This serves as the primary electrophilic site for condensation reactions, enabling the construction of diverse chromophoric systems.

-

A Potent Electron-Donating Group: The piperidine ring at the para-position acts as a powerful auxochrome, significantly influencing the photophysical properties of the final dye. This substitution typically leads to a bathochromic (red) shift in absorption and emission spectra and can enhance fluorescence quantum yields.[1]

-

An Ortho-Methyl Group: The methyl group adjacent to the aldehyde introduces steric hindrance, which can modulate reaction kinetics and influence the planarity and photostability of the resulting dye molecules.

This unique combination of features makes 2-Methyl-4-piperidin-1-yl-benzaldehyde an ideal precursor for creating sophisticated dyes such as styryl, coumarin, and rhodamine derivatives. These dye classes are integral to numerous high-technology applications, including fluorescence microscopy, biological imaging, laser technologies, and materials science.[2][3][4]

This guide provides detailed, field-proven protocols for the synthesis of three distinct classes of dyes from this versatile precursor, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Synthesis of Styryl Dyes via Knoevenagel Condensation

Styryl dyes are characterized by a diaryl ethylene backbone and are renowned for their sensitivity to environmental polarity (solvatochromism) and applications as fluorescent probes.[4][5] The synthesis leverages the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.

Principle and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The catalyst deprotonates the active methylene compound (e.g., malononitrile or an alkyl cyanoacetate) to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-Methyl-4-piperidin-1-yl-benzaldehyde. The resulting aldol-type intermediate rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated styryl dye.[6] The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and the catalyst while being polar enough to facilitate the ionic intermediates without interfering with the reaction.

Experimental Protocol: Synthesis of a Representative Styryl Dye

Objective: To synthesize (E)-2-(2-methyl-4-(piperidin-1-yl)benzylidene)malononitrile.

Materials:

-

2-Methyl-4-piperidin-1-yl-benzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Absolute Ethanol

-

Toluene (for purification)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Methyl-4-piperidin-1-yl-benzaldehyde (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (20 mL per gram of aldehyde).

-

Catalyst Addition: To the stirring mixture, add piperidine (0.1 eq) dropwise using a syringe. The addition of a base is critical for deprotonating the active methylene compound.[6]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 4:1 Hexane:Ethyl Acetate). The formation of a new, brightly colored, and UV-active spot indicates product formation.

-

Product Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The crude product is purified by column chromatography on silica gel, using toluene or a hexane/ethyl acetate gradient as the eluent, to yield the pure styryl dye.[6] Alternatively, recrystallization from a suitable solvent like ethanol or isopropanol can be employed.

Data Presentation: Expected Photophysical Properties

The resulting dye is expected to exhibit strong fluorescence with properties dependent on solvent polarity.

| Property | Expected Value/Observation | Rationale |

| λabs (max) | 400 - 450 nm | Extended π-conjugation and strong donor-acceptor character. |

| λem (max) | 480 - 550 nm | Large Stokes shift is typical for styryl dyes. |

| Quantum Yield (ΦF) | Moderate to High | The piperidine group enhances fluorescence. |

| Solvatochromism | Positive (Red-shift in polar solvents) | The excited state is more polar than the ground state.[7][8] |

Visualization: Knoevenagel Condensation Workflow

Caption: Reaction pathway for coumarin-styryl dye synthesis.

Synthesis of Rhodamine-Type Dyes

Rhodamines are xanthene-based dyes celebrated for their brilliant fluorescence (often in the orange-red region), high extinction coefficients, and robust photostability. [2][9]They are a cornerstone of fluorescence microscopy. Their synthesis involves the acid-catalyzed condensation of an aldehyde with two equivalents of a m-aminophenol derivative.

Principle and Mechanistic Insight

The synthesis is a classic electrophilic aromatic substitution reaction. Under strong acidic conditions (e.g., sulfuric acid or methanesulfonic acid), the aldehyde is protonated, rendering it a highly reactive electrophile. Two molecules of a m-aminophenol derivative (e.g., 3-(diethylamino)phenol) then attack the activated carbonyl carbon. This is followed by a series of dehydration and cyclization steps to form the leuco (colorless) form of the dye. A final oxidation step, which can occur in situ with air or by adding an oxidizing agent, generates the final, highly conjugated, and fluorescent xanthene core. The acid catalyst is crucial not only for activating the aldehyde but also for driving the dehydration steps required for cyclization. [10][11]

Experimental Protocol: Synthesis of a Rhodamine Analogue

Objective: To synthesize a rhodamine dye from 2-Methyl-4-piperidin-1-yl-benzaldehyde and 3-(diethylamino)phenol.

Materials:

-

2-Methyl-4-piperidin-1-yl-benzaldehyde

-

3-(Diethylamino)phenol

-

Methanesulfonic acid or Propanoic acid (solvent and catalyst)

-

p-Toluenesulfonic acid (optional co-catalyst)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-Methyl-4-piperidin-1-yl-benzaldehyde (1.0 eq) and 3-(diethylamino)phenol (2.2 eq).

-